

4-Nonanone as a Volatile Organic Compound: A Technical Guide

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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanone (CAS No. 4485-09-0), also known as amyl propyl ketone, is a nine-carbon aliphatic ketone that is recognized as a volatile organic compound (VOC). It is a colorless liquid with a characteristic fruity or sweet odor and sees use as a flavoring agent and a solvent.^[1] Its presence has been identified in various natural sources, including essential oils and fruits, and it has also been noted as a semiochemical in certain mammals. From an environmental and toxicological perspective, its classification as a VOC warrants a thorough understanding of its chemical properties, biological interactions, and the methodologies for its detection and analysis. This guide provides a comprehensive technical overview of **4-nonanone**, summarizing its physicochemical properties, outlining experimental protocols for its analysis, and exploring its potential biological effects and metabolic pathways.

Physicochemical Properties of 4-Nonanone

A clear understanding of the physicochemical properties of **4-nonanone** is fundamental to its application and safety assessment. These properties are summarized in the table below.

| Property | Value | Reference |
|--|----------------------------------|-----------|
| Molecular Formula | C ₉ H ₁₈ O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 4485-09-0 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, fruity | [1] |
| Density | 0.819 g/cm ³ | [2] |
| Boiling Point | 187-190 °C at 760 mmHg | [2][3] |
| Melting Point | -18.52 °C (estimate) | [3] |
| Flash Point | 61.11 - 61.4 °C | [3][4] |
| Vapor Pressure | 0.553 - 0.6 mmHg at 25 °C | [3][4] |
| Water Solubility | 284.4 mg/L at 25 °C (estimate) | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.936 | [6] |
| Refractive Index | 1.419 - 1.422 | [3][4] |

Experimental Protocols for the Analysis of 4-Nonanone

The detection and quantification of **4-nonanone**, particularly at trace levels in complex matrices such as air, water, food, and biological samples, typically involves chromatographic techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for such analyses.[7][8]

HS-SPME-GC-MS Analysis of 4-Nonanone in a Biological Matrix (e.g., Blood Plasma)

This protocol is a synthesized methodology based on established procedures for the analysis of volatile ketones in biological samples.[7][8][9]

1. Sample Preparation:

- Collect blood samples in appropriate anticoagulant-containing tubes.
- Separate plasma by centrifugation at 3000 rpm for 10 minutes at 4 °C.
- Store plasma samples at -80 °C until analysis.
- Prior to analysis, thaw the plasma samples at room temperature.
- In a 20 mL headspace vial, place 1 mL of the plasma sample.
- Add a saturated solution of NaCl to enhance the release of volatile compounds from the matrix.
- Add an appropriate internal standard (e.g., a deuterated analog of **4-nonanone** or another ketone not expected in the sample) for quantification.

2. HS-SPME Procedure:

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.[\[7\]](#)[\[10\]](#)
- Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) with agitation to allow for the equilibration of **4-nonanone** between the sample and the headspace.[\[7\]](#)
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature with continued agitation to allow for the adsorption of **4-nonanone** onto the fiber coating.[\[11\]](#)

3. GC-MS Analysis:

- Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC (e.g., at 250 °C) for thermal desorption of the analytes.
- Gas Chromatography:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable for separating **4-nonanone** from other volatile components.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-350.
 - Identification: Identification of **4-nonanone** is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
 - Quantification: Quantification is achieved by integrating the peak area of a characteristic ion of **4-nonanone** and comparing it to the peak area of the internal standard.



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*Figure 1: Experimental workflow for the analysis of **4-nonanone**.*

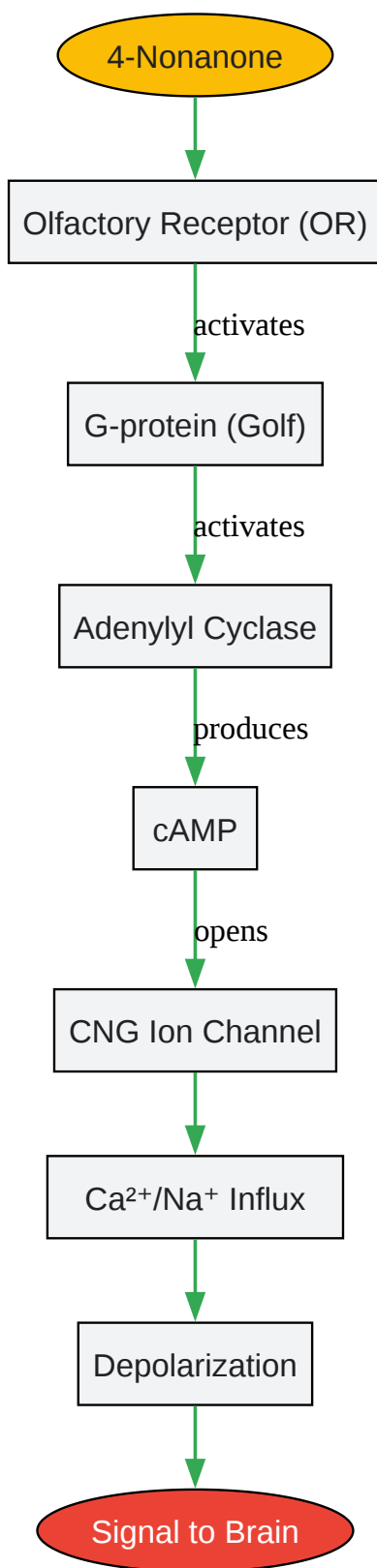
Biological Effects and Potential Mechanisms of Action

The biological effects of **4-nonanone** are not extensively studied; however, based on its properties as a VOC and its chemical structure, several potential mechanisms of action can be

inferred.

Olfactory Signaling Pathway

As a volatile compound with a distinct odor, **4-nonanone** interacts with the olfactory system. The perception of smell is initiated by the binding of odorants to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.^{[4][12]} This binding event triggers a G-protein coupled cascade, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations and depolarization of the neuron, which then transmits a signal to the brain.^{[4][12]}



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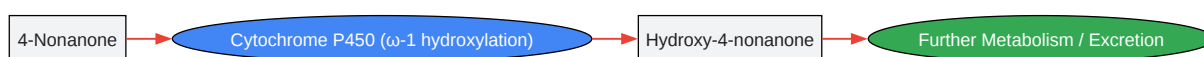
Figure 2: Simplified diagram of the olfactory signaling pathway.

Interaction with TRPA1 Channels

Many VOCs are known to cause sensory irritation through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed in sensory neurons.[2][13][14] Activation of TRPA1 leads to an influx of calcium ions, resulting in the sensation of irritation or pain.[13] Given that **4-nonanone** is a VOC, it is plausible that it could act as a TRPA1 agonist, contributing to its irritant properties, particularly to the eyes and respiratory tract.

Metabolism of 4-Nonanone

The in-vivo metabolism of **4-nonanone** has not been specifically elucidated. However, the metabolism of other aliphatic ketones is known to be primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[15][16][17] The most probable metabolic pathway for **4-nonanone** is ω -1 hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the terminal methyl group on the longer alkyl chain. This is a common reaction catalyzed by CYP enzymes for aliphatic compounds.[15] The resulting hydroxy-ketone is more water-soluble and can be further metabolized or conjugated for excretion.



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*Figure 3: Probable metabolic pathway of **4-nonanone**.*

Toxicology of 4-Nonanone

Direct toxicological data for **4-nonanone** is limited. However, data from structurally similar ketones can be used to estimate its toxicological profile.

| Compound | LD50 (Oral, Rat) | Other Toxicity Data | Reference |
|---------------------|------------------|---|-----------|
| 2-Nonanone | 3200 mg/kg | Skin and eye irritant. | [18][19] |
| 5-Nonanone | > 2000 mg/kg | Intravenous LD50 (mouse) of 138 mg/kg. Chronic exposure can cause neuropathy in rats. | [5][20] |
| Methyl Ethyl Ketone | 2-6 g/kg | Eye, nose, and throat irritant. High concentrations can cause neurological effects. | [1][6] |

Based on the data for these surrogate compounds, **4-nonanone** is expected to have low acute oral toxicity but may cause irritation to the skin, eyes, and respiratory tract.[6][18][19] Chronic exposure to high concentrations could potentially lead to neurological effects.[20]

Conclusion

4-Nonanone is a volatile organic compound with well-characterized physicochemical properties. While specific biological data is sparse, established knowledge of similar compounds allows for the formulation of plausible experimental protocols for its analysis and hypotheses regarding its metabolic fate and mechanisms of action. The analysis of **4-nonanone** is best achieved using HS-SPME-GC-MS. Its biological effects are likely mediated through interactions with olfactory receptors and potentially TRPA1 channels. Metabolism is probably initiated by cytochrome P450-mediated hydroxylation. Its toxicological profile, inferred from related ketones, suggests low acute toxicity but potential for irritation. Further research is needed to fully elucidate the specific biological and toxicological properties of **4-nonanone**.

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